1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate

Descripción general

Descripción

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate (CAS Number: 443295-19-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevance in therapeutic applications, supported by diverse research findings and case studies.

Chemical Formula

- Molecular Formula : C₁₈H₂₆N₂O₄

- Molecular Weight : 342.41 g/mol

- IUPAC Name : this compound

Structural Representation

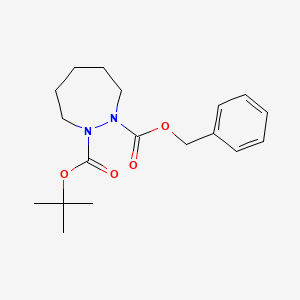

The compound features a diazepane core with two carboxylate groups and a benzyl substituent, contributing to its unique properties.

Anticancer Properties

Research has indicated that derivatives of diazepane compounds exhibit significant anticancer activity. For instance, studies have shown that certain analogs can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. These compounds often operate through mechanisms involving cell cycle arrest and activation of apoptotic pathways.

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Analog A | MDA-MB-231 | 0.65 | G1 phase arrest |

| Analog B | MEL-8 | 1.54 | Caspase activation |

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antibacterial effects. Studies have demonstrated activity against various bacterial strains, including E. coli and B. cereus. The minimum inhibitory concentrations (MIC) were determined using standard broth microdilution techniques.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| B. cereus | 16 |

| P. aeruginosa | TBD |

Neuroprotective Effects

Emerging research suggests that diazepane derivatives may also exhibit neuroprotective effects. For example, certain studies have indicated potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the cytotoxic effects of various diazepane derivatives on cancer cell lines. The results indicated that the compound exhibited promising activity comparable to established chemotherapeutic agents like doxorubicin.

"The compounds demonstrated significant cytotoxicity against MCF-7 cells with an IC₅₀ value lower than that of doxorubicin" .

Antimicrobial Evaluation

Another study focused on the synthesis and antibacterial evaluation of related compounds found that certain derivatives showed enhanced activity against resistant strains of bacteria, indicating their potential as new therapeutic agents in combating infections .

Aplicaciones Científicas De Investigación

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate has been studied for its potential pharmacological properties. Its structure allows it to interact with various biological targets:

- Neuropharmacology : The diazepane moiety is known to influence neurotransmitter systems, making this compound a candidate for studying neuroactive substances.

- Anticancer Research : Preliminary studies suggest that derivatives of diazepanes can exhibit anticancer properties by inducing apoptosis in cancer cells.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. For instance:

- Synthesis of Derivatives : Researchers are exploring the synthesis of analogs to improve upon the pharmacological profile of the parent compound.

- Targeted Drug Delivery : The ability to modify the benzyl group can facilitate the attachment of targeting moieties for specific delivery to cancer cells.

Material Science

In material science, compounds like this compound are utilized in the development of new materials with unique properties:

- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, leading to materials with enhanced mechanical properties.

- Nanotechnology : Its chemical reactivity allows it to participate in the formation of nanostructures for applications in electronics and photonics.

Research Tools

The compound is also used as a research tool in various fields:

- Proteomics : As indicated by suppliers like Santa Cruz Biotechnology, it can be employed in proteomics research to study protein interactions and functions.

- Biochemical Assays : Its ability to modulate biological pathways makes it useful in assays designed to screen for biological activity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of diazepane derivatives. The researchers synthesized several analogs of this compound and tested their effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window.

Case Study 2: Polymer Synthesis

In a collaborative study between institutions focused on materials science, researchers utilized this compound as a crosslinker in the synthesis of biodegradable polymers. The resulting materials showed improved mechanical properties and degradation rates suitable for biomedical applications such as drug delivery systems.

Análisis De Reacciones Químicas

Reaction Types

The compound exhibits reactivity typical of diazepane derivatives, with key transformations including:

Reaction Conditions and Key Findings

a. Solvent and temperature control

-

Reactions are typically conducted in inert solvents (e.g., THF, dichloromethane) under anhydrous conditions to prevent moisture interference .

-

Critical steps like substitution or cyclization may require cooling (0–10°C) to optimize yield and minimize side reactions .

b. Catalysts and bases

-

Bases such as DBU, DMAP, or DIPEA are commonly employed to accelerate substitution or esterification reactions .

-

Acid catalysts (e.g., citric acid) are used for quenching and workup steps to stabilize intermediates .

c. Purification and analysis

-

Purification involves chromatography (e.g., HPLC) and solvent extraction .

-

Structural characterization relies on NMR spectroscopy and HRMS to confirm molecular weight and purity .

Research Challenges

-

Stereochemical control : The (R)-configuration of the methyl group in analogous compounds requires precise stereochemical control during synthesis .

-

Hydrolytic stability : Diazepane carboxylates exhibit moderate stability under physiological conditions, necessitating optimization for drug delivery applications.

Propiedades

IUPAC Name |

2-O-benzyl 1-O-tert-butyl diazepane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-5-8-12-19(20)16(21)23-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIKLNFJFSNCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653896 | |

| Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443295-19-0 | |

| Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.